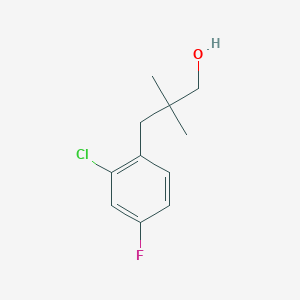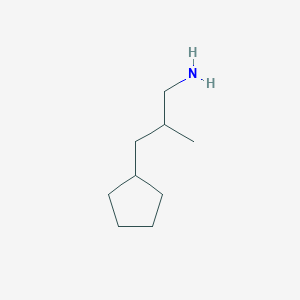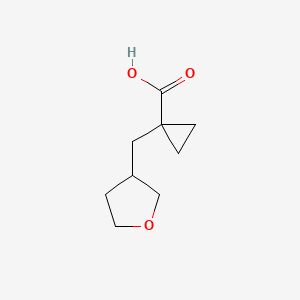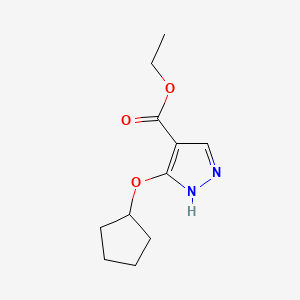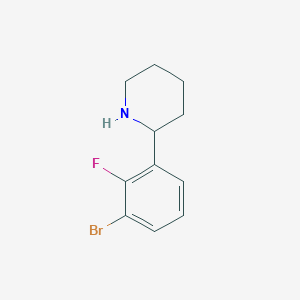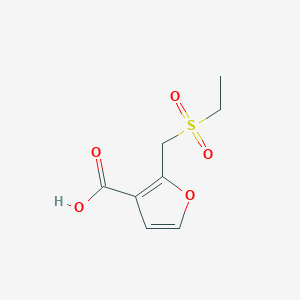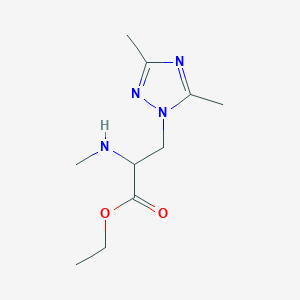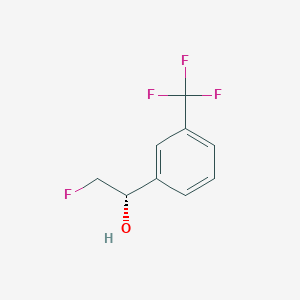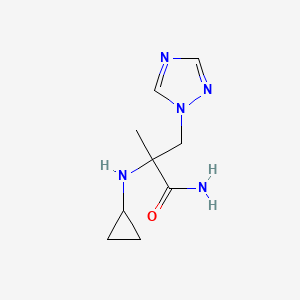
2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that features a cyclopropylamino group, a methyl group, and a 1,2,4-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate intermediate, often under basic conditions.
Attachment of the methyl group: This can be done through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the 1,2,4-triazole ring.
Agrochemistry: The compound is investigated for its potential use as a fungicide and herbicide.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are crucial for the survival and proliferation of pathogens or cancer cells.
Pathways Involved: It may inhibit key pathways such as DNA synthesis, protein synthesis, or cell wall synthesis in pathogens.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: A well-known antifungal agent that also contains a 1,2,4-triazole ring.
Anastrozole: An anticancer agent that inhibits aromatase and contains a 1,2,4-triazole ring.
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the cyclopropylamino group, which may confer additional biological activity and specificity compared to other triazole-containing compounds .
Propiedades
Fórmula molecular |
C9H15N5O |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C9H15N5O/c1-9(8(10)15,13-7-2-3-7)4-14-6-11-5-12-14/h5-7,13H,2-4H2,1H3,(H2,10,15) |
Clave InChI |
CURANPFHGDVIBX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=NC=N1)(C(=O)N)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


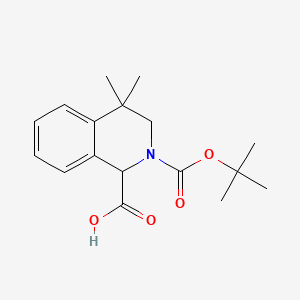
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
